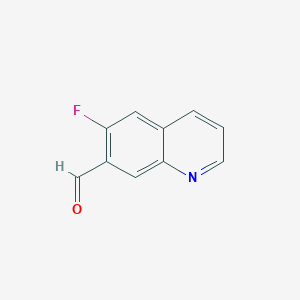

6-Fluoro-quinoline-7-carbaldehyde

Description

Historical Context and Evolution of Fluoroquinoline Chemistry

The story of fluoroquinolones begins with the discovery of nalidixic acid in 1962, a first-generation quinolone antibiotic. mdpi.com This initial compound had a limited spectrum of activity, primarily against Gram-negative bacteria. The subsequent evolution of quinolone antibiotics was marked by strategic structural modifications to enhance their efficacy and spectrum.

A significant breakthrough was the introduction of a fluorine atom at the C-6 position of the quinoline (B57606) ring, which gave rise to the fluoroquinolone class. mdpi.com This modification was found to be crucial for inhibiting bacterial DNA gyrase and topoisomerase IV, the target enzymes of these antibiotics. Norfloxacin was the first 6-fluorinated quinolone, and its development paved the way for a new generation of broad-spectrum antibiotics.

Further modifications at other positions of the quinoline ring led to the development of successive generations of fluoroquinolones with improved pharmacokinetic and pharmacodynamic properties. For instance, the addition of a piperazine (B1678402) ring at the C-7 position and a cyclopropyl (B3062369) group at the N-1 position, as seen in ciprofloxacin, significantly enhanced antibacterial activity. The general structure of a fluoroquinolone consists of a bicyclic system with various substituents that can be modified to alter the molecule's properties. nih.gov

The continuous research in this area has led to the synthesis of thousands of quinolone analogues and derivatives, making them one of the most prescribed classes of antibiotics. nih.gov

Strategic Importance of the Carbaldehyde Functionality within Fluoroquinoline Architectures

The carbaldehyde group (–CHO) is a versatile functional group in organic synthesis. When attached to a fluoroquinoline scaffold, it imparts significant reactivity, allowing for a wide range of chemical transformations. The aldehyde group is highly electrophilic, making it a target for nucleophilic attack. This reactivity is central to its role as a synthetic intermediate.

The carbaldehyde group can participate in numerous reactions, including:

Oxidation: It can be easily oxidized to a carboxylic acid, providing a route to other functional derivatives.

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

Nucleophilic Addition: Aldehydes readily react with nucleophiles like Grignard reagents and organolithium compounds to form new carbon-carbon bonds, leading to secondary alcohols.

Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases (imines), and with activated methylene (B1212753) compounds in reactions like the Knoevenagel condensation.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene.

This wide array of possible transformations makes quinoline carbaldehydes valuable building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com For example, quinoline-3-carbaldehyde derivatives have been used to synthesize novel hydrazones with potential anticancer properties.

Overview of Research Trajectories for 6-Fluoro-quinoline-7-carbaldehyde as a Molecular Scaffold

While direct research on this compound is limited, its potential as a molecular scaffold can be inferred from studies on related compounds. The presence of both a fluorine atom and a reactive carbaldehyde group on the quinoline core makes it an attractive starting material for the synthesis of diverse derivatives.

Medicinal Chemistry: Fluoroquinolone derivatives are known for their broad range of pharmacological activities, including antibacterial, anticancer, and antimalarial properties. nih.govresearchgate.net The carbaldehyde group on this compound could be modified to introduce various pharmacophores, potentially leading to new therapeutic agents. For instance, it could be used to synthesize novel Schiff bases, hydrazones, or other heterocyclic systems appended to the fluoroquinolone core, a strategy known to enhance biological activity. nih.gov

Materials Science: Quinolines and their derivatives are also explored for their applications in materials science, particularly as fluorescent probes and sensors. nih.gov The electronic properties of the quinoline ring system, which can be tuned by substituents, make them suitable for developing luminescent materials. The carbaldehyde group can be used to anchor the fluoroquinoline core to other molecules or surfaces, creating functional materials with specific optical or electronic properties.

The table below shows the computed physical and chemical properties for the isomeric compound 7-Fluoroquinoline-6-carbaldehyde , which may provide an approximation for the properties of the title compound due to the lack of specific experimental data for this compound. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₆FNO |

| Molecular Weight | 175.16 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data for 7-Fluoroquinoline-6-carbaldehyde, an isomer of the title compound. Data sourced from PubChem. nih.gov

The development of efficient synthetic routes to access functionalized quinolines, including those with fluoro and carbaldehyde substituents, remains an active area of research. tandfonline.com Methodologies like the Vilsmeier-Haack and Reimer-Tiemann reactions are classical methods for the formylation of aromatic rings and could potentially be applied for the synthesis of such compounds. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1221280-86-9 |

|---|---|

Molecular Formula |

C10H6FNO |

Molecular Weight |

175.16 g/mol |

IUPAC Name |

6-fluoroquinoline-7-carbaldehyde |

InChI |

InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)5-8(9)6-13/h1-6H |

InChI Key |

UXFBDEHYTSJBBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)C=O)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 6 Fluoro Quinoline 7 Carbaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The aldehyde functional group in 6-Fluoro-quinoline-7-carbaldehyde is a primary site for nucleophilic attack, facilitating the formation of various derivatives through the addition of nitrogen-based nucleophiles and organometallic reagents.

Synthesis of Imines and Schiff Bases from this compound

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govmdpi.com The general synthesis involves dissolving the quinoline (B57606) carbaldehyde and the respective primary amine in a suitable solvent, such as ethanol, and refluxing the mixture for a period to drive the reaction to completion. bepls.com The removal of water, often accomplished using a dehydrating agent like magnesium sulfate (B86663) or by azeotropic distillation, can shift the equilibrium towards the formation of the imine product. mdpi.com

While specific examples for this compound are not extensively documented in publicly available literature, the synthesis of Schiff bases from analogous quinoline-7-carbaldehydes is a well-established protocol. mdpi.com For instance, various quinoline-7-amine derivatives have been reacted with aromatic aldehydes to produce Schiff bases in good yields. bepls.com The general conditions for such reactions are presented in the table below, which can be extrapolated for the synthesis of Schiff bases from this compound.

| Amine Reactant | Solvent | Catalyst | Reaction Conditions | Product Type |

| Primary Aromatic Amines | Ethanol | Acetic Acid (catalytic) | Reflux | Aromatic Imine |

| Primary Aliphatic Amines | Methanol (B129727) | None specified | Stirring at room temperature | Aliphatic Imine |

| 2,6-diisopropylaniline | Not specified | MgSO4 (dehydrating agent) | Not specified | Sterically Hindered Imine |

Formation of Hydrazones, Thiosemicarbazones, and Oximes

Further extending the nucleophilic addition reactions, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones, with thiosemicarbazide (B42300) to yield thiosemicarbazones, and with hydroxylamine (B1172632) to produce oximes. These reactions are fundamental in medicinal chemistry for the generation of compounds with potential biological activities.

The synthesis of hydrazones from quinoline aldehydes is typically achieved by refluxing the aldehyde with a hydrazine derivative in an alcoholic solvent, often with a catalytic amount of acid. nih.gov For example, new series of quinoline hydrazone derivatives have been synthesized by reacting substituted quinoline-3-carbaldehydes with various hydrazides. nih.gov

Thiosemicarbazones are similarly prepared through the condensation of the aldehyde with thiosemicarbazide. These reactions are often carried out in ethanol, and the resulting thiosemicarbazones can act as ligands for the formation of metal complexes. eco-vector.comrsc.org The synthesis of novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone highlights this approach. rsc.org

The formation of oximes involves the reaction of the aldehyde with hydroxylamine hydrochloride, usually in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated HCl. researchgate.netijsr.net This conversion is a standard method for the characterization and protection of carbonyl compounds. researchgate.net

The following table summarizes the general reaction conditions for the formation of these derivatives from quinoline aldehydes, which are applicable to this compound.

| Reagent | Solvent | Catalyst/Base | Reaction Conditions | Product |

| Hydrazine Hydrate/Derivatives | Ethanol | Acetic Acid (catalytic) | Reflux | Hydrazone |

| Thiosemicarbazide | Ethanol | - | Reflux | Thiosemicarbazone |

| Hydroxylamine Hydrochloride | Ethanol | Pyridine/Sodium Acetate | Reflux | Oxime |

Addition of Organometallic Reagents and Subsequent Transformations

The aldehyde group of this compound is susceptible to attack by carbon nucleophiles, such as those found in organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). This reaction leads to the formation of secondary alcohols after an aqueous workup. The addition of these reagents is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a wide range of alkyl, aryl, and vinyl groups at the 7-position of the quinoline ring.

Condensation and Cyclization Reactions Involving the Aldehyde Group

The aldehyde functionality of this compound serves as a key handle for constructing more complex molecular frameworks through condensation and cyclization reactions.

Intramolecular Cyclizations Leading to Fused Polycyclic Systems

Derivatives of this compound can undergo intramolecular cyclization reactions to form fused polycyclic systems. A notable example is the intramolecular cyclization of 7-substituted 6-fluoroquinoline (B108479) derivatives. nih.gov For instance, a derivative where the aldehyde has been converted to a suitable side chain can cyclize to form a new ring fused to the quinoline core. This strategy is a powerful method for the synthesis of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. The synthesis of ring-fluorinated quinolines through the intramolecular cyclization of o-cyano- and o-isocyano-β,β-difluorostyrenes provides a precedent for such transformations. researchgate.net

Intermolecular Condensations for Diversified Molecular Architectures

This compound can participate in various intermolecular condensation reactions to build larger and more diverse molecular structures. Key examples of such reactions include the Knoevenagel and Wittig reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst. mychemblog.compurechemistry.orgthermofisher.com This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. These products are valuable intermediates in the synthesis of various pharmaceuticals and other functional molecules. purechemistry.org

| Active Methylene Compound | Base Catalyst | Solvent | Product Type |

| Malononitrile | Piperidine/Ammonium Acetate | Ethanol | 2-(6-Fluoroquinolin-7-yl)methylenemalononitrile |

| Diethyl Malonate | Pyridine | Toluene | Diethyl 2-(6-Fluoroquinolin-7-yl)methylenemalonate |

| Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | Ethyl 2-cyano-3-(6-fluoroquinolin-7-yl)acrylate |

The Wittig reaction provides another powerful method for carbon-carbon double bond formation by reacting the aldehyde with a phosphorus ylide (Wittig reagent). mdpi.com This reaction is highly versatile and allows for the synthesis of a wide range of alkenes with control over the double bond position. The resulting alkenes can serve as precursors for further functional group transformations.

Functional Group Interconversions of the 7-Carbaldehyde

The aldehyde functional group at the 7-position of the quinoline ring is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, esters, alcohols, and methyl groups, as well as its participation in carbon-carbon bond-forming reactions.

Selective Oxidation to Carboxylic Acids or Esters

The selective oxidation of the 7-carbaldehyde moiety in this compound to a carboxylic acid represents a fundamental transformation, providing access to 6-fluoroquinoline-7-carboxylic acid, a precursor to various biologically active compounds. nih.govresearchgate.net This conversion can be achieved using a range of oxidizing agents. While specific studies on this compound are not abundant in the literature, general methods for the oxidation of heteroaromatic aldehydes are applicable.

Commonly employed reagents for this transformation include potassium permanganate (B83412) (KMnO4) in a basic medium, or milder reagents like silver oxide (Ag2O) to prevent over-oxidation or side reactions on the electron-rich quinoline ring. The choice of oxidant and reaction conditions is crucial to ensure high yields and chemoselectivity, avoiding unwanted reactions on the quinoline core or with the fluoro substituent.

Subsequent esterification of the resulting carboxylic acid can be carried out through standard methods such as Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid. Alternatively, reaction with alkyl halides in the presence of a base can also yield the corresponding esters.

Table 1: Selective Oxidation of this compound

| Reactant | Reagent(s) | Product |

|---|

Reductive Transformations to Alcohols and Methyl Groups

The reduction of the 7-carbaldehyde group offers pathways to both the corresponding primary alcohol, (6-fluoroquinolin-7-yl)methanol, and the fully reduced methyl group, 7-methyl-6-fluoroquinoline.

The reduction to the alcohol is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol or ethanol. masterorganicchemistry.commasterorganicchemistry.com This reagent is highly selective for aldehydes and ketones, leaving the quinoline ring and the fluoro group intact. For more robust reductions, lithium aluminum hydride (LiAlH4) can be used, although its higher reactivity necessitates anhydrous conditions and careful handling. youtube.com

Complete reduction of the aldehyde to a methyl group can be achieved through more forcing conditions. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., potassium hydroxide) at high temperatures, is a classic method for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.com Alternatively, the Clemmensen reduction, using amalgamated zinc and hydrochloric acid, can also be employed, though the acidic conditions might not be suitable for all substituted quinolines.

Table 2: Reductive Transformations of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | NaBH4, CH3OH | (6-Fluoroquinolin-7-yl)methanol |

| This compound | H2NNH2, KOH, ethylene (B1197577) glycol, heat | 6-Fluoro-7-methylquinoline (B2510501) |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The 7-carbaldehyde group is an excellent electrophile for olefination reactions, providing a powerful tool for the construction of carbon-carbon double bonds and the extension of the carbon framework. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent methods for achieving this transformation. wikipedia.orgmasterorganicchemistry.com

In the Wittig reaction, a phosphorus ylide, generated by the deprotonation of a phosphonium (B103445) salt, reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. wikipedia.orgresearchgate.netalfa-chemistry.comnrochemistry.com The HWE reaction typically favors the formation of the (E)-alkene and has the advantage that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture.

Table 3: Olefination Reactions of this compound

| Reactant | Reagent(s) | Product Type |

|---|---|---|

| This compound | Ph3P=CHR (Wittig reagent) | 6-Fluoro-7-(alkenyl)quinoline |

| This compound | (EtO)2P(O)CH(R)CO2Et, NaH | (E)-Ethyl 3-(6-fluoroquinolin-7-yl)acrylate |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluoroquinoline Ring System

The 6-fluoroquinoline core of the title compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization of the heterocyclic ring system. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents, namely the 6-fluoro and 7-formyl groups, as well as the nitrogen atom in the quinoline ring.

Directed ortho-Metalation and Directed C-H Functionalization Adjacent to the Aldehyde

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the context of this compound, the formyl group at the 7-position can act as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the C-8 position, which is ortho to the aldehyde. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this position. The fluorine atom at the 6-position is also known to be a moderate ortho-directing group, which could potentially influence the regioselectivity of metalation.

Directed C-H functionalization, often catalyzed by transition metals, provides another avenue for the selective introduction of functional groups adjacent to the aldehyde. mdpi.com The aldehyde can act as a directing group, coordinating to the metal catalyst and facilitating C-H activation at a nearby position, typically C-8. This approach offers a more atom-economical and often milder alternative to classical DoM.

Halogen Exchange and Amination Reactions on the Quinoline Core

The fluorine atom at the 6-position of the quinoline ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, including halogen exchange and amination. The electron-withdrawing nature of the quinoline ring system, further enhanced by the 7-formyl group, can activate the C-6 position towards nucleophilic attack.

Halogen exchange reactions, such as the Finkelstein reaction, could be employed to replace the fluorine atom with other halogens (e.g., chlorine, bromine, or iodine). nih.gov This would provide access to a wider range of 6-haloquinoline derivatives for further cross-coupling reactions.

Direct amination at the C-6 position can be achieved by reacting this compound with various nitrogen nucleophiles, such as ammonia, primary, or secondary amines. These reactions often require elevated temperatures and may be facilitated by the use of a strong base or a palladium catalyst. The success of these reactions is highly dependent on the nucleophilicity of the amine and the electronic properties of the quinoline substrate.

Catalytic Applications in the Synthesis and Transformations of 6 Fluoro Quinoline 7 Carbaldehyde

Organocatalysis in Asymmetric Transformations of 6-Fluoro-quinoline-7-carbaldehyde

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a metal-free alternative to traditional catalysis. acs.orgrsc.org The aldehyde functionality at the C7 position of this compound is a prime site for asymmetric organocatalytic transformations. Chiral secondary amines, such as proline and its derivatives, are known to catalyze a range of reactions on aldehydes, including aldol (B89426) and Mannich reactions, by forming transient enamines. acs.orgnih.gov

For instance, the asymmetric aldol reaction of an aldehyde with a suitable ketone, catalyzed by a chiral organocatalyst, could lead to the formation of a new stereocenter adjacent to the quinoline (B57606) ring. Similarly, the asymmetric allylation of the aldehyde group using an allyltrichlorosilane (B85684) in the presence of a chiral N-oxide catalyst, such as a quinoline-type N-oxide (Quinox), could furnish the corresponding homoallylic alcohol with high enantioselectivity. nih.gov The arene-arene interactions between the catalyst and the quinoline substrate can play a crucial role in the stereochemical outcome of such reactions. nih.gov

Furthermore, the quinoline motif itself can be incorporated into the structure of chiral ligands and organocatalysts, which have been successfully employed in a variety of asymmetric syntheses. researchgate.net This suggests the potential for developing bespoke catalysts that are particularly effective for transformations involving the this compound scaffold. An example of an organocatalytic cascade reaction involves the reaction of aldehydes with 2-amino-β-nitrostyrenes to construct chiral tetrahydroquinolines. acs.org While not directly on the target molecule, this demonstrates the utility of organocatalysis in elaborating quinoline structures.

Table 1: Potential Organocatalytic Asymmetric Transformations of this compound

| Reaction Type | Catalyst Type | Potential Product |

| Asymmetric Aldol Reaction | Chiral Proline Derivatives | Chiral β-hydroxy ketone |

| Asymmetric Mannich Reaction | Chiral Diamines | Chiral β-amino aldehyde |

| Asymmetric Allylation | Chiral N-Oxides (e.g., Quinox) | Chiral homoallylic alcohol |

| Asymmetric Povarov Reaction | Chiral Phosphoric Acid | Chiral tetrahydroquinoline derivatives |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Fluoroquinoline Core

Transition metal-catalyzed cross-coupling reactions are indispensable for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, providing a powerful means to modify the fluoroquinoline core of this compound. numberanalytics.com

Table 2: Representative Examples of Suzuki-Miyaura Coupling on Halogenated Quinolines

| Quinoline Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 3-Bromoquinoline (B21735) | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenylquinoline | High | nih.gov |

| 4-Chloro-2-methylquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Methyl-4-(4-methoxyphenyl)quinoline | Good | researchgate.net |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is of particular importance for the synthesis of pharmaceutically relevant arylamines. The functionalization of the 6-fluoroquinoline (B108479) core with various amino groups can be achieved through this method. A notable example is the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline. nih.gov By carefully tuning the reaction conditions, selective amination at the C6 position (the site of the bromo substituent) can be achieved in the presence of the C2 chloro group. nih.gov This highlights the potential for regioselective amination of appropriately substituted this compound derivatives. The choice of palladium catalyst and ligand is critical for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govnih.gov

Table 3: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline

| Amine | Catalyst/Ligand | Product (6-amino-2-chloroquinoline derivative) | Yield | Reference |

| Morpholine | Pd₂(dba)₃ / BINAP | 2-Chloro-6-morpholinoquinoline | 85% | nih.gov |

| Piperidine | Pd₂(dba)₃ / BINAP | 2-Chloro-6-(piperidin-1-yl)quinoline | 82% | nih.gov |

| Pyrrolidine | Pd₂(dba)₃ / BINAP | 2-Chloro-6-(pyrrolidin-1-yl)quinoline | 78% | nih.gov |

Direct C-H functionalization represents an atom-economical and efficient strategy for modifying heterocyclic scaffolds. Iridium-catalyzed C-H borylation has been successfully applied to fluoroquinolines. This reaction allows for the direct introduction of a boryl group onto the quinoline ring, which can then serve as a handle for subsequent cross-coupling reactions. The regioselectivity of the borylation is influenced by both steric and electronic factors.

Beyond palladium, other transition metals such as nickel and iron have been employed in catalytic C-C bond formation reactions involving quinoline derivatives. For example, iron(III) chloride has been shown to catalyze a three-component coupling reaction of aldehydes, amines, and styrenes to synthesize substituted quinolines. chemistryviews.org Nickel-catalyzed cross-coupling reactions also offer a cost-effective alternative to palladium for certain transformations. acs.org These methods expand the toolbox for the derivatization of the 6-fluoroquinoline core, enabling the introduction of a wide range of substituents. The selective activation of C-F bonds for C-C bond formation is also an emerging area of research. researchgate.net

Metal-Mediated Reactions and Stoichiometric Applications

In addition to catalytic applications, metal-mediated reactions using stoichiometric amounts of metal reagents play a significant role in the synthesis and transformation of quinoline aldehydes. For instance, the synthesis of quinolinecarbaldehydes can be achieved through various formylation reactions, such as the Vilsmeier-Haack and Duff reactions, which involve electrophilic aromatic substitution. nih.gov The resulting aldehydes can then undergo further transformations.

Schiff base formation is a common reaction of aldehydes, and quinolinecarbaldehydes can be condensed with primary amines to form quinoline-based Schiff bases. nih.gov These Schiff bases can act as ligands for metal complexes, which may exhibit interesting catalytic or biological properties. Furthermore, metal complexes of fluoroquinolones have been investigated for their potential as catalytic agents for DNA cleavage, highlighting the interplay between the quinoline scaffold and metal ions. researchgate.netrsc.org

Emerging Catalytic Systems for Sustainable Chemistry

The drive towards greener chemical processes has spurred the development of novel catalytic systems that offer high efficiency, selectivity, and sustainability. For the synthesis of complex molecules like this compound, these emerging strategies provide promising alternatives to traditional synthetic routes, which often rely on harsh conditions and stoichiometric reagents.

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. While direct enzymatic synthesis of this compound is not yet widely reported, existing research on the biocatalytic transformation of related quinoline derivatives suggests potential pathways.

One promising approach involves the use of oxidoreductases, such as monoamine oxidases (MAOs), for the aromatization of substituted 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinolines. northumbria.ac.uknih.gov Studies have shown that whole cells and purified MAO-N enzymes can effectively catalyze this transformation for a range of THQs. northumbria.ac.uk The success of this enzymatic oxidation is notably influenced by the nature and position of substituents on the THQ backbone, with electron-donating groups generally favoring the reaction. northumbria.ac.uk This suggests a potential biocatalytic route to a 6-fluoro-tetrahydroquinoline precursor, which could then be formylated.

Another relevant biocatalytic transformation is the selective oxidation of methylquinolines to quinoline aldehydes. While metal-free chemical methods using hypervalent iodine reagents have demonstrated the feasibility of this conversion with good functional group tolerance, including halogens, the development of an enzymatic equivalent is a logical next step. researchgate.net The high selectivity of enzymes could potentially overcome challenges associated with over-oxidation to the carboxylic acid, a common side reaction in chemical oxidations.

Table 1: Examples of Biocatalytic Transformations Relevant to Quinoline Synthesis

| Enzyme/System | Substrate Type | Product Type | Key Findings |

| Monoamine Oxidase (MAO-N) | Substituted 1,2,3,4-Tetrahydroquinolines | Substituted Quinolines | Electron-donating groups enhance conversion; substituent position is critical. northumbria.ac.uk |

| Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | 2-Quinolones | Chemo-enzymatic cascade for the synthesis of quinolone frameworks. northumbria.ac.uk |

This table presents examples of biocatalytic systems with potential applicability to the synthesis of functionalized quinolines.

Photocatalysis and electrocatalysis offer unique opportunities for the activation of stable C-H bonds and the formation of complex molecules under mild conditions, driven by light or electricity. These methods are particularly attractive for the synthesis of functionalized fluoroquinolines.

Recent advances in photoredox catalysis have enabled the direct C-H formylation of N-heteroarenes. researchgate.net These methods often employ an iridium-based photocatalyst that, upon irradiation with visible light, can initiate the formation of a formyl radical precursor, which then reacts with the heterocycle. researchgate.net While not yet demonstrated specifically on 6-fluoroquinoline, the broad substrate scope of these reactions, which includes various substituted isoquinolines, suggests their potential applicability. researchgate.net A key advantage of these photocatalytic methods is the avoidance of harsh reagents and high temperatures typically required for classical formylation reactions.

Furthermore, photocatalytic strategies have been developed for the synthesis of the quinoline core itself from simpler starting materials like nitroaromatics and for the functionalization of fluoroarenes. nih.govsigmaaldrich.com For instance, a photocatalytic Birch-like reduction has been shown to enable C-C bond formation on polyfluorinated aromatic rings. nih.gov Electrocatalytic methods are also gaining traction, with studies on the electrocatalytic reduction of nitrates over copper catalysts highlighting the potential for selective transformations under electrochemical control. nih.gov

Table 2: Selected Photocatalytic Systems for Heteroarene Functionalization

| Photocatalyst | Reaction Type | Substrate Type | Key Features |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | C-H Formylation | N-Heteroarenes | Visible light, mild conditions, broad substrate scope. researchgate.net |

| Nickel/Photoredox Dual Catalysis | Redox-Neutral Formylation | Aryl Chlorides | Uses 1,3-dioxolane (B20135) as the formyl source, avoids CO gas. princeton.eduresearchgate.net |

| TiO2 or MgFe2O4 | Quinoline Synthesis | Nitrobenzene and Ethanol | Synthesis of the quinoline ring from simple precursors. sigmaaldrich.com |

This table summarizes representative photocatalytic systems that could be adapted for the synthesis or functionalization of this compound.

The development of recyclable and heterogeneous catalysts is a cornerstone of sustainable chemistry, addressing key issues of catalyst recovery and reuse. For the synthesis of quinolines and their derivatives, several classes of heterogeneous catalysts have shown significant promise.

Nanocatalysts, such as those based on copper oxide (CuO) or iron oxide (Fe3O4), have been effectively used in the synthesis of quinolines. units.it These catalysts often exhibit high activity and can be easily separated from the reaction mixture and reused for multiple cycles. For example, nano CuO has been employed for the synthesis of quinoline-2,3-dicarboxylates under ligand-free conditions. units.it

Polyoxometalates (POMs), including isopolyoxomolybdates, are another important class of recyclable catalysts. Their tunable acidity and redox properties make them suitable for a variety of organic transformations. While direct application of isopolyoxomolybdates for the synthesis of this compound is not extensively documented, their use in the synthesis of other N-heterocycles and quinolines showcases their potential. For instance, potassium dodecatungstocobaltate trihydrate has been used as a recyclable catalyst for the microwave-assisted synthesis of quinolines. nih.gov The robust nature of these catalysts allows for their recovery and reuse, contributing to more economical and environmentally friendly processes.

Table 3: Examples of Recyclable Catalysts in Quinoline Synthesis

| Catalyst | Catalyst Type | Reaction | Key Advantages |

| Nano CuO | Nanoparticle | Synthesis of quinoline-2,3-dicarboxylates | Recyclable, ligand-free, mild conditions. units.it |

| Fe3O4-based systems | Magnetic Nanoparticles | Synthesis of substituted quinolines | Easy separation, high efficiency. |

| Potassium dodecatungstocobaltate trihydrate | Polyoxometalate | Three-component synthesis of quinolines | Recyclable, microwave-assisted, green solvent. nih.gov |

This table highlights various recyclable catalytic systems with demonstrated utility in the synthesis of quinoline derivatives.

Spectroscopic and Advanced Analytical Characterization Methodologies for 6 Fluoro Quinoline 7 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 6-fluoro-quinoline-7-carbaldehyde. Through various NMR experiments, it is possible to map out the entire carbon framework and the placement of each proton and the fluorine substituent.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Assignments

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of each hydrogen atom, while the coupling constants (J) describe the relationships between adjacent protons. In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the quinoline (B57606) core. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 10.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. For instance, the proton at the C8 position is expected to show a doublet due to coupling with the fluorine at C6.

The ¹³C NMR spectrum complements the proton data by showing signals for all ten carbon atoms in the structure. The carbonyl carbon of the aldehyde group is characteristically found far downfield (around 190 ppm). The carbon atom bonded to the fluorine (C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its position.

Table 1: Representative ¹H and ¹³C NMR Data for Quinoline Derivatives

Note: The following table contains generalized data for quinoline derivatives to illustrate expected chemical shift ranges. Precise values for this compound require experimental measurement.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 9.0 | 150 - 155 |

| H3 | 7.3 - 7.8 | 120 - 125 |

| H4 | 8.0 - 8.5 | 135 - 140 |

| H5 | 7.8 - 8.2 | 125 - 130 |

| C6-F | - | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| C7-CHO | - | 130 - 135 |

| H8 | 7.5 - 8.0 | 128 - 132 |

| CHO | 9.8 - 10.5 | 190 - 195 |

| C4a | - | 128 - 132 |

| C8a | - | 145 - 150 |

Data compiled from generalized values for substituted quinolines.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Complex Structures

While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between them, which is crucial for assembling the molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu A cross-peak between two proton signals in a COSY spectrum confirms their spatial proximity through 2 or 3 bonds. For this compound, COSY would show correlations between H2 and H3, H3 and H4, and a key correlation between H5 and the fluorine at C6, helping to place the substituents on the benzene (B151609) portion of the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. science.gov It allows for the unambiguous assignment of each proton to its corresponding carbon atom, for example, linking the aldehydic proton signal to the aldehydic carbon signal.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive technique for characterization. ptfarm.plrsc.org The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong signals and a wide chemical shift range, which makes it very sensitive to the local electronic environment. nih.govrsc.org

The spectrum for this compound would show a single signal for the C6 fluorine atom. The chemical shift of this signal provides information about the electron-withdrawing or -donating effects of the surrounding groups. Furthermore, this signal will be split into a multiplet due to coupling with neighboring protons, most notably H5. The magnitude of this coupling constant (³JHF) is valuable for confirming the ortho relationship between the fluorine and the H5 proton.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of the molecule's functional groups, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

Key expected absorption bands include:

C=O Stretch: A strong, sharp band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1690-1715 cm⁻¹.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹. scialert.net

Aromatic C=C and C=N Stretches: A series of bands in the 1450-1625 cm⁻¹ region, characteristic of the quinoline ring system. scialert.net

C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Note: Wavenumbers are approximate and based on typical values for the respective functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1625 | Medium-Strong |

| C-F Stretch | 1000 - 1300 | Strong |

Data compiled from generalized values for aromatic aldehydes and fluoroaromatic compounds. researchgate.netscialert.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary vibrational information to FT-IR. researchgate.net While FT-IR is sensitive to polar bonds with strong dipole moment changes (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton. researchgate.net

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic quinoline ring. nih.gov The symmetric "breathing" modes of the rings, which are often weak in the IR spectrum, typically give rise to strong and sharp signals in the Raman spectrum. researchgate.net This can provide valuable structural confirmation of the heterocyclic core. The C=C and C=N stretching vibrations of the quinoline system would also be prominent. researchgate.netnih.gov While the C-F stretch is also Raman active, the aromatic ring modes are often the most characteristic features in the Raman spectra of such molecules. researchgate.netresearchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a destructive method that provides valuable information about the molecular weight and structure of a compound. In the analysis of this compound, various mass spectrometry techniques are employed to ensure its identity, purity, and to study its behavior in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing the exact mass of the molecule with high accuracy. nih.gov This technique allows for the determination of the elemental composition of a molecule, which is crucial for confirming the identity of this compound.

The theoretical exact mass of this compound (C10H6FNO) is 175.0433 g/mol . HRMS analysis of this compound would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy helps to distinguish it from other compounds that may have the same nominal mass but different elemental compositions.

For instance, in the characterization of related quinoline derivatives, HRMS has been used to confirm their molecular formulas. mdpi.com This technique is often coupled with electrospray ionization (ESI), a soft ionization method that minimizes fragmentation and typically produces the protonated molecule [M+H]+.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C10H6FNO |

| Molecular Weight | 175.16 g/mol |

| Exact Mass | 175.0433 g/mol |

This table presents the calculated molecular weight and exact mass for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile and thermally stable compounds like this compound.

In the context of this compound, GC-MS serves two primary purposes:

Purity Assessment: By separating the compound from any volatile impurities, GC-MS can provide a clear indication of its purity. The retention time (tr) in the gas chromatogram is a characteristic property of the compound under specific analytical conditions, and the mass spectrum of the eluting peak confirms its identity. For example, studies on similar quinolinecarbaldehydes have reported their retention times and characteristic mass spectral fragmentation patterns, which often involve the loss of the carbonyl group. mdpi.com

Analysis of Volatile Derivatives: GC-MS is also suitable for analyzing volatile derivatives of this compound that may be formed during synthesis or derivatization reactions. The fragmentation patterns observed in the mass spectra can provide structural information about these derivatives.

Research on various quinoline derivatives has demonstrated the utility of GC-MS in their characterization, often showing the molecular ion peak (M+) and specific fragment ions that help in structural elucidation. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. science.gov It is ideal for analyzing compounds that are not sufficiently volatile or thermally stable for GC-MS, and for the analysis of complex mixtures. science.gov

For this compound, LC-MS can be used in several ways:

Analysis in Complex Matrices: When this compound is part of a complex mixture, such as a reaction mixture or a biological sample, LC separates it from other components before it enters the mass spectrometer. This is crucial for accurate identification and quantification.

Confirmation of Identity: Similar to GC-MS, the retention time from the LC column and the mass spectrum from the MS detector provide two independent confirmations of the compound's identity.

Study of Non-Volatile Derivatives: LC-MS is the method of choice for analyzing non-volatile derivatives of this compound.

The use of LC-MS with electrospray ionization (LC-ESI-MS) is common for such analyses, as it is a soft ionization technique well-suited for a wide range of organic molecules. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy techniques, namely UV-Vis and fluorescence spectroscopy, are fundamental in characterizing the photophysical properties of molecules like this compound. These methods provide insights into the electronic transitions and the nature of the chromophore within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength and is characteristic of its electronic structure.

For this compound, the quinoline ring system and the carbaldehyde group constitute the primary chromophore. The absorption bands observed in the UV-Vis spectrum can be attributed to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the π-bonding orbitals of the aromatic quinoline ring to anti-bonding π* orbitals. These are expected to occur in the UV region.

n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group) to anti-bonding π* orbitals. These transitions usually appear at longer wavelengths than the π → π* transitions.

Studies on related quinoline derivatives show that they typically exhibit absorption maxima in the range of 250-400 nm. beilstein-journals.orgnih.gov For instance, quinoline itself shows characteristic absorption bands in its UV-Vis spectrum. nist.gov The position and intensity of these bands in this compound will be influenced by the fluorine and carbaldehyde substituents. The solvent used for the measurement can also affect the spectrum due to solvatochromic effects. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for Quinoline Derivatives

| Compound Type | Typical Absorption Range (nm) | Electronic Transition |

| Quinoline Derivatives | 250 - 400 | π → π* and n → π* |

This table provides a general range for the UV-Vis absorption maxima of quinoline derivatives based on literature data. beilstein-journals.orgnih.gov

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a technique that measures the emission of light from a molecule after it has absorbed light. This emission, known as fluorescence, occurs when the molecule returns from an excited electronic state to its ground state. Not all molecules that absorb UV-Vis light are fluorescent. The fluorescence properties of a compound are highly dependent on its structure and environment.

Quinoline and its derivatives are known to be fluorescent, and their emission properties are often studied to understand their photophysical behavior. researchgate.netrsc.org The fluorescence spectrum of this compound would provide information on its emission wavelength (λem) and fluorescence quantum yield (Φf).

The introduction of a fluorine atom and a carbaldehyde group to the quinoline scaffold can significantly influence its fluorescence properties. The electron-withdrawing nature of the carbaldehyde group, for example, can affect the energy of the excited state and the efficiency of fluorescence. The choice of solvent can also have a profound impact on the fluorescence emission due to solvatochromic effects, where the emission maximum shifts with solvent polarity. rsc.org

Research on similar quinoline-based compounds has shown that their fluorescence emission can be tuned by altering the substituents on the quinoline ring. researchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules crystallizing in a non-centrosymmetric space group, X-ray crystallography can be employed to determine the absolute configuration.

A comprehensive search of the current scientific literature and crystallographic databases reveals that, to date, the single-crystal X-ray structure of this compound has not been reported. Consequently, detailed experimental data regarding its solid-state conformation, intermolecular interactions, and crystal packing are not available. The determination of its crystal system, space group, and unit cell dimensions awaits future crystallographic studies.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed empirical formula to verify the compound's elemental composition and purity.

The empirical formula for this compound is C₁₀H₆FNO. Based on this formula, the theoretical elemental composition has been calculated. While specific experimental data from peer-reviewed literature for this compound is not available, the table below outlines the expected theoretical values. These values serve as a benchmark for the experimental validation of newly synthesized batches of the compound.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 68.57 |

| Hydrogen | H | 3.45 |

| Fluorine | F | 10.85 |

| Nitrogen | N | 8.00 |

| Oxygen | O | 9.13 |

Computational and Theoretical Investigations of 6 Fluoro Quinoline 7 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 6-Fluoro-quinoline-7-carbaldehyde, these calculations reveal how the fusion of the benzene (B151609) and pyridine (B92270) rings, along with the influence of the electron-withdrawing fluorine and carbaldehyde groups, dictates its characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of many-body systems. nih.govaps.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov In practice, the Kohn-Sham approach is used, which employs a set of non-interacting orbitals (the Kohn-Sham orbitals) to represent the electron density of the actual system. aps.org

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the minimum total energy is found. The resulting optimized geometry provides precise data on the spatial arrangement of the atoms, while the associated energy value is crucial for assessing the molecule's thermodynamic stability. Studies on related quinoline (B57606) structures have successfully used DFT to predict these parameters with high accuracy. scirp.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.comphyschemres.org The HOMO, acting as an electron donor, is associated with the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. irjweb.com For this compound, the electron density of the HOMO is expected to be located primarily on the quinoline ring system, while the LUMO's density would likely be concentrated around the electron-withdrawing carbaldehyde group. This distribution facilitates intramolecular charge transfer (ICT), which is a characteristic feature of many quinoline derivatives. researchgate.net

Illustrative Frontier Orbital Data for this compound (Note: The following data is representative, based on calculations for similar quinoline derivatives, as specific published data for this compound is unavailable.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -2.40 |

| Energy Gap (ΔE) | 4.45 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity, particularly for electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP map illustrates the charge distribution around a molecule, with different colors representing regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-poor regions (positive potential), which are prone to nucleophilic attack. irjweb.com

For this compound, the MEP surface would show a strong negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, identifying them as primary sites for electrophilic interaction. A significant positive potential (blue) would be expected around the hydrogen atom of the carbaldehyde group. Atomic charge analysis, such as Mulliken or Hirshfeld charge calculations, complements the MEP by assigning partial charges to each atom, quantifying the electron distribution and highlighting the polarity of specific bonds. scirp.org

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. irjweb.com Global descriptors, which describe the molecule as a whole, are calculated from the energies of the HOMO and LUMO.

Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons. (μ ≈ (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Represents the resistance to change in electron distribution. (η ≈ (ELUMO - EHOMO) / 2)

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge. (ω = μ² / 2η)

These descriptors help in comparing the reactivity of different molecules. A high electrophilicity index, for instance, characterizes a good electrophile. Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Illustrative Global Reactivity Descriptors for this compound (Note: The following data is representative, based on calculations for similar quinoline derivatives, as specific published data for this compound is unavailable.)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.625 |

| Chemical Hardness (η) | 2.225 |

| Electrophilicity Index (ω) | 4.79 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. For reactions involving this compound, such as its synthesis or its participation in nucleophilic addition reactions at the carbonyl group, DFT can be used to elucidate the reaction mechanism. This involves identifying the structures of reactants, transition states, intermediates, and products.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The transition state, representing the highest energy barrier along the reaction coordinate, is crucial for determining the reaction rate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Such studies on related quinolinecarbaldehydes have successfully explained the selectivity and efficiency of various synthetic protocols. mdpi.com

Applications of 6 Fluoro Quinoline 7 Carbaldehyde As a Key Building Block in Synthetic Chemistry

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Quinoline (B57606) derivatives are valuable starting materials for constructing a wide variety of fused polynuclear heterocyclic systems. tandfonline.com The carbaldehyde group at the 7-position of the 6-fluoro-quinoline core is a key functional group that enables the synthesis of more complex molecular architectures. It readily participates in condensation and cyclization reactions to generate novel heterocyclic frameworks.

One of the most common transformations is the reaction with amines to form Schiff bases (imines). nih.gov These Schiff bases are not only stable compounds in their own right but also serve as intermediates for further reactions. For instance, reaction with chloroacetyl chloride can convert Schiff bases into substituted azetidin-2-one derivatives, a core structure in some bioactive compounds. researchgate.net

Furthermore, the aldehyde can be a crucial component in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules. tandfonline.com It can also be used to build fused-ring systems, such as pyrano[3,2-c]quinolines or isoxazolo[4,3-c]quinolines, through intramolecular cyclization pathways. tandfonline.com The reactivity of the aldehyde group makes 6-Fluoro-quinoline-7-carbaldehyde a foundational material for diversity-oriented synthesis of new heterocyclic libraries.

Role in the Construction of Biologically Relevant Molecular Scaffolds

The fluoroquinoline scaffold is central to numerous therapeutic agents, particularly in the realm of antimicrobials. nih.govresearchgate.net The strategic placement of the aldehyde group in this compound provides a direct route to modify the core structure and explore new structure-activity relationships (SAR).

Derivatives of quinoline are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. nih.govfrontiersin.org Fluoroquinolones, for example, are a major class of antibiotics. researchgate.net this compound serves as an essential intermediate for the synthesis of novel analogs aimed at combating drug resistance and expanding the therapeutic scope of this compound class.

Research on various quinoline-carbaldehyde derivatives has led to the identification of potent enzyme inhibitors. For example, certain derivatives have been identified as novel and specific inhibitors of Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1), a target for treating leishmaniasis. nih.gov Other quinoline-based hybrids have shown significant inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to the management of diabetes. frontiersin.org The aldehyde functionality is critical for building these complex molecules, often through the formation of hydrazone or triazole linkages. frontiersin.orgmdpi.com

| Scaffold/Derivative Class | Therapeutic Target/Application | Role of Carbaldehyde Group | Reference |

|---|---|---|---|

| Quinoline-Triazole Hybrids | α-Amylase and α-Glucosidase Inhibition (Antidiabetic) | Precursor for forming the hybrid structure. | frontiersin.org |

| Quinoline-4-carboxamides | Translation Elongation Factor 2 (PfEF2) Inhibition (Antimalarial) | Serves as a foundational scaffold for building more complex carboxamides. | acs.org |

| Quinoline-based Hydrazones | Anticancer (e.g., against neuroblastoma cells) | Condensation with hydrazides to form the active hydrazone linkage. | mdpi.com |

| General Fluoroquinolones | Antibacterial | Serves as a key intermediate for building the core quinolone structure. | researchgate.net |

| Quinoline-Carbaldehyde Derivatives | Methionine Aminopeptidase 1 Inhibition (Antileishmanial) | Essential for synthesizing the inhibitor scaffold. | nih.gov |

The quinoline nucleus, particularly when functionalized with groups capable of forming Schiff bases, is an excellent scaffold for designing ligands for metal coordination. ckthakurcollege.net The aldehyde group of this compound can be condensed with various primary amines to produce a wide range of Schiff base ligands. These ligands, featuring an imine (-C=N-) nitrogen and the quinoline nitrogen, can act as bidentate or polydentate chelators for various transition metal ions. ckthakurcollege.netmdpi.com

These metal complexes have diverse applications:

Catalysis: Quinoline-based metal complexes are studied for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand, which can be fine-tuned by modifying the substituents on the amine used to form the Schiff base, play a crucial role in the reactivity and selectivity of the metal catalyst. ckthakurcollege.netresearchgate.net

Sensing: Some quinoline derivatives exhibit fluorescence, a property that can be modulated by the binding of metal ions. fluoromart.com Schiff bases derived from quinoline carbaldehydes have been developed as selective fluorescent sensors for detecting specific metal ions, such as Al³⁺. fluoromart.com The coordination of the metal ion to the ligand alters the electronic structure of the fluorophore, leading to a change in the fluorescence intensity or wavelength, which allows for quantitative detection. fluoromart.com

Utilization in Materials Science, Organic Optoelectronics, and Dye Chemistry

The conjugated π-system of the quinoline ring makes it an attractive component for materials with interesting optical and electronic properties. Polysubstituted quinolines, which can be synthesized from halogenated quinoline carbaldehydes via cross-coupling reactions, are investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent chromophores. nih.gov

The quinoline moiety can act as an electron-acceptor unit in donor-π-acceptor systems, which are important for developing materials with intramolecular charge transfer (ICT) properties. nih.gov Furthermore, quinoline moieties are integral parts of certain cyanine dyes. nih.gov These dyes have strong light absorption and can be designed to absorb across the visible and near-infrared spectrum, making them useful in various imaging and sensing applications. nih.gov The aldehyde group on this compound provides a synthetic entry point to link the quinoline core to other conjugated systems, enabling the creation of novel dyes and optoelectronic materials. nih.gov

Application as Biochemical Probes and Enzyme Substrates/Inhibitors in Mechanistic Studies

The reactivity of the aldehyde group and the biological relevance of the fluoroquinoline core make this compound a valuable starting point for developing chemical tools to study biological systems.

Enzyme Inhibitors: As mentioned, quinoline-carbaldehyde derivatives have been successfully developed as potent and selective enzyme inhibitors. nih.gov These compounds serve as valuable tools for studying the function and mechanism of their target enzymes. For example, quinoline-based compounds have been shown to inhibit various enzymes that interact with DNA, such as DNA methyltransferases and polymerases, by intercalating into the DNA. nih.gov The development of such inhibitors from this compound could provide new avenues for epigenetic research and cancer therapy. nih.gov

Biochemical Probes: Fluorescent probes are essential tools for visualizing and quantifying analytes in biological and environmental systems. nih.gov Chalcones derived from quinoline carbaldehydes have been designed as "turn-off" fluorescent probes for detecting analytes like bisulfite. nih.gov The principle often involves a Michael addition of the analyte to the α,β-unsaturated carbonyl system, which disrupts the fluorophore's conjugation and quenches its fluorescence. This demonstrates the potential for converting this compound into highly sensitive and selective probes for various biologically relevant molecules.

| Application Area | Example Target/Analyte | Mechanism/Principle | Reference |

|---|---|---|---|

| Enzyme Inhibition | Leishmanial Methionine Aminopeptidase 1 (LdMetAP1) | Competitive binding to the catalytic active site. | nih.gov |

| Enzyme Inhibition | α-Amylase & α-Glucosidase | Binding to active sites to inhibit carbohydrate metabolism. | frontiersin.org |

| Enzyme Inhibition | DNA Methyltransferases (e.g., DNMT1) | Intercalation into DNA, causing a conformational shift in the enzyme. | nih.gov |

| Biochemical Probes | Bisulfite (HSO₃⁻) | Michael addition to a quinolinone-chalcone derivative, causing fluorescence quenching. | nih.gov |

Future Directions and Emerging Research Avenues in 6 Fluoro Quinoline 7 Carbaldehyde Chemistry

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Atom Economy

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. mdpi.com While foundational, these methods often require harsh conditions, stoichiometric reagents, and can generate significant waste, thus possessing low atom economy. The future of synthesizing 6-Fluoro-quinoline-7-carbaldehyde lies in developing greener, more efficient, and atom-economical protocols.

Modern synthetic strategies are moving towards transition-metal-free and C-H activation approaches. nih.gov For instance, metal-free methods for quinoline synthesis, which might involve cascade reactions or electrophile-driven cyclizations, offer an environmentally benign alternative. mdpi.comorganic-chemistry.orgnih.gov These protocols could be adapted for the specific regioselective construction of the this compound scaffold. Another promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, maximizing efficiency and minimizing waste. The development of an MCR that directly yields the target compound or a close precursor would be a significant advancement.

Furthermore, strategies involving the direct functionalization of C(sp³)–H bonds are gaining traction as they avoid the need for pre-functionalized starting materials. nih.gov Research into a tandem cyclization strategy starting from simpler, readily available materials could provide a more streamlined and scalable synthesis route. nih.gov

Exploration of Unprecedented Reactivity Modes and Selective Transformations

The this compound molecule possesses two key reactive sites: the quinoline ring, activated and influenced by the fluorine atom, and the highly versatile carbaldehyde group. Future research will likely focus on leveraging the interplay between these features to achieve novel and selective transformations.

The aldehyde group is a synthetic linchpin, amenable to a vast array of chemical conversions. Beyond standard carbonyl chemistry, its use in novel cycloaddition reactions or as a directing group for C-H functionalization at adjacent positions on the quinoline ring represents an underexplored area. For example, the aldehyde could be converted into an imine, which then participates in a Povarov-type [4+2] annulation to construct fused polycyclic systems. researchgate.net

The fluorine atom at the C-6 position significantly modulates the electronic properties of the quinoline ring system. This electronic influence could be harnessed to control the regioselectivity of further substitutions on the heterocyclic core. The development of selective functionalization at positions ortho or meta to the fluorine atom, while leaving the aldehyde group intact for subsequent manipulations, would provide powerful tools for creating a diverse library of derivatives. Research into the reactivity of related analogs, such as 2-chloroquinoline-3-carbaldehyde, shows a rich chemistry of cycloadditions and substitutions that could inspire new pathways for the target molecule. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalability and Efficiency

To transition from laboratory-scale synthesis to industrial production, modern chemical manufacturing increasingly relies on flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. researchgate.net

The synthesis of this compound is well-suited for adaptation to a continuous flow process. thieme-connect.devapourtec.com Individual steps, such as a nitration, cyclization, or functional group installation, could be performed in dedicated flow reactors, potentially telescoped together to create a continuous, multi-step synthesis. researchgate.net This approach allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities in shorter timeframes. uniqsis.com For example, photochemical methods for quinoline synthesis have been successfully implemented in flow systems, demonstrating higher space-time yields compared to batch reactors. uniqsis.com

In parallel, automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the this compound scaffold. By combining robotic liquid handlers with flow reactors, a multitude of building blocks can be systematically reacted with the core structure, accelerating the discovery of new compounds with desired properties.

Advanced Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the in silico design and evaluation of molecules before their physical synthesis. For this compound, computational methods can predict future research directions by identifying derivatives with tailored reactivity and desirable properties.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, conformational preferences, and reactivity of the molecule. nih.govresearchgate.netscirp.org By modeling parameters like molecular electrostatic potential and frontier molecular orbitals, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective chemical reactions. researchgate.net Such studies have been applied to related fluoroquinolone precursors and other quinoline carbaldehydes to understand their structure and spectral behavior. nih.govresearchgate.net

Beyond DFT, the rise of artificial intelligence and machine learning (ML) is revolutionizing reaction prediction. nips.ccmedium.com ML models, trained on vast datasets of known chemical reactions, can predict the outcomes of reacting this compound with various reagents, suggest optimal reaction conditions, and even propose novel retrosynthetic pathways. researchgate.netnih.govresearchgate.net These predictive tools allow chemists to prioritize synthetic targets that are most likely to succeed and possess the desired characteristics, saving significant time and resources. nips.cc

Exploration of Chiral Derivatization and Asymmetric Synthesis Strategies for Enantiopure Compounds

Chirality is a critical aspect of medicinal chemistry, as the different enantiomers of a drug can have vastly different biological activities. kanazawa-u.ac.jp While this compound is itself achiral, its aldehyde functional group provides an ideal handle for the introduction of stereocenters, making it a valuable precursor for the synthesis of enantiopure compounds.

Future research will focus on developing asymmetric catalytic methods to transform the aldehyde group. Strategies could include:

Furthermore, the molecule itself can be used as a chiral derivatizing agent. asianpubs.orgresearchgate.net By reacting this compound with a racemic mixture of chiral amines or alcohols, a pair of diastereomers can be formed. These diastereomers, having different physical properties, can then be separated using standard techniques like chromatography, allowing for the resolution of the original racemic mixture. asianpubs.orgmdpi.com The development of new quinoline-based chiral derivatizing reagents is an active area of research. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.